4-Methyl-2-(5-methylfuran-2-yl)piperidine
Description
Properties
IUPAC Name |
4-methyl-2-(5-methylfuran-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCIJPMQUFXFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2=CC=C(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Lithiation-Coupling Strategy
A relevant synthetic approach for piperidine derivatives substituted at the 2- and 4-positions involves:
Step 1: Bromination of a methyl-substituted heterocycle
For example, bromination of 2-methylpyrimidine in acetic acid with bromine under reflux yields 5-bromo-2-methylpyrimidine, a key intermediate for further coupling.Step 2: Lithiation and nucleophilic addition
Treatment of the bromo intermediate with n-butyllithium at low temperature (-78 °C) generates a lithium intermediate, which can be reacted with a ketone derivative of piperidine (e.g., N-benzyl piperidine ketone) to form a piperidin-4-ol intermediate.Step 3: Elimination and cyclization
Acidic reflux (e.g., with concentrated HCl in ethanol) converts the piperidin-4-ol to a tetrahydropyridine intermediate by elimination.Step 4: Catalytic hydrogenation
Final reduction using Pd/C under hydrogen atmosphere converts the tetrahydropyridine to the fully saturated piperidine derivative.
This sequence is adaptable for introducing various substituents on the piperidine ring and could be modified to incorporate the 5-methylfuran moiety via appropriate coupling partners.
Gold(I)-Catalyzed Cyclization of Furan-ynes
A more recent method involving furan derivatives includes gold(I)-catalyzed reactions of furan-ynes with N-oxides, leading to functionalized heterocycles:
Furan-ynes bearing methyl substitution on the furan ring can be reacted with pyridine N-oxides in the presence of gold(I) catalysts to form dihydropyridinone intermediates.
Subsequent acid treatment and purification yield aryl or heteroaryl-substituted piperidine derivatives, suggesting a route to install the 5-methylfuran substituent on a nitrogen-containing ring system.
This method highlights the tolerance of electron-donating groups (such as methyl on furan) and the potential for selective functionalization under mild conditions.
Comparative Data Table of Preparation Methods
Detailed Research Findings
The bromination-lithiation-coupling-hydrogenation sequence is a classical and robust approach to synthesize substituted piperidines with good overall yields and high regioselectivity. This method allows for the incorporation of complex substituents such as methylated heterocycles.
The gold(I)-catalyzed reaction provides a novel and mild alternative to construct heterocyclic frameworks bearing furan substituents, with excellent functional group tolerance and relatively high yields. This approach is particularly useful for assembling the 5-methylfuran moiety onto nitrogen-containing rings.
The choice of method depends on the availability of starting materials, desired substitution pattern, and scalability requirements. The bromination-lithiation approach is well-established for scale-up, whereas the gold-catalyzed method offers more flexibility for structural diversity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(5-methylfuran-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products:
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of various substituted piperidines.
Substitution: Formation of halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
Anticancer Properties:
Research indicates that 4-Methyl-2-(5-methylfuran-2-yl)piperidine demonstrates notable in vitro anticancer activity. Specifically, it has shown effectiveness against A549 lung cancer cells, with an IC50 value of approximately 40.89 μg/mL. This suggests a promising role in the development of anticancer therapies, particularly for lung cancer treatments .
Antioxidant Activity:
In addition to its anticancer properties, the compound exhibits moderate antioxidant activity. This characteristic implies potential therapeutic applications in managing oxidative stress-related conditions, which are linked to various diseases, including cancer and neurodegenerative disorders .
Molecular Interactions and Drug Development
Molecular Docking Studies:
Molecular docking analyses have been conducted to evaluate how 4-Methyl-2-(5-methylfuran-2-yl)piperidine interacts with proteins involved in cancer pathways. These studies suggest that the compound can effectively bind to specific targets, indicating its potential as a lead compound in drug discovery .
Pharmacokinetic Properties:
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are essential in determining its viability as a drug candidate .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 4-Methyl-2-(5-methylfuran-2-yl)piperidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one | Contains a furan ring but lacks piperidine | Simpler structure without nitrogen heterocycles |
| 2-Methylfuran | A simpler compound with only the furan ring | Lacks additional functional groups |
| 4-Methylpiperidine | Contains the piperidine ring but lacks furan | Focuses solely on nitrogen heterocycle |
The combination of both piperidine and furan rings in 4-Methyl-2-(5-methylfuran-2-yl)piperidine confers distinct chemical and biological properties not found in simpler analogs .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(5-methylfuran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents on the Piperidine Nitrogen
The nature of substituents on the piperidine nitrogen significantly impacts biological activity. For instance:
- KAB-18 (N-phenylpropyl-piperidine derivative) exhibits moderate nAChR activity (IC₅₀ = 10.2 μM) but shows ≥90% non-nAChR-related effects .
- COB-3 , which replaces the phenylpropyl group with a small alkyl substituent, demonstrates a 14-fold increase in nAChR potency (IC₅₀ ≈ 0.7 μM) and eliminates off-target effects .
- PPB-6 and PPB-9 (N-iPr and N-Et piperidine derivatives) combine small alkyl groups with bulky benzoyl esters, enhancing selectivity for nAChRs .
Piperidine Ring Modifications
Replacing the piperidine ring with other heterocycles alters activity:
- APB-12 (pyrrolidine analog of IB-2) shows improved potency, highlighting the importance of ring size and substituent positioning .
- Compounds 4–5 (morpholine derivatives) exhibit markedly reduced acetylcholinesterase (AChE) inhibition compared to piperidine-based analogs, underscoring piperidine’s critical role in enzyme interaction .
The rigid piperidine core in 4-Methyl-2-(5-methylfuran-2-yl)piperidine may enhance conformational stability compared to morpholine or pyrrolidine derivatives.
Aromatic vs. Heterocyclic Substituents
The 5-methylfuran-2-yl group in the target compound introduces a heterocyclic motif distinct from typical aromatic substituents:
- COB-1/2/3 (biphenyl ester derivatives) achieve high nAChR potency through π-π stacking interactions .
- ABP-6/APB-7/9/10 (heterocyclic chromone/coumarin esters) retain activity while reducing off-target effects, suggesting heterocycles balance potency and selectivity .
The electron-rich furan ring in 4-Methyl-2-(5-methylfuran-2-yl)piperidine may engage in hydrogen bonding or dipole interactions, akin to coumarin-based analogs.
Steric Effects and Binding Affinity
- Compounds 25–26 (bulky N-benzyl piperidines) show poor AChE inhibition due to steric hindrance, whereas smaller substituents (e.g., methyl) improve binding .
- Benzohomoadamantane-piperidine hybrids (e.g., 15 and 21 ) exhibit similar binding affinities (−68.0 to −69.4 kcal/mol) despite structural variations, emphasizing the adaptability of piperidine-containing scaffolds .
The methyl and furan groups in 4-Methyl-2-(5-methylfuran-2-yl)piperidine likely occupy a middle ground in steric bulk, optimizing both binding and metabolic stability.
Comparative Data Table
Biological Activity
4-Methyl-2-(5-methylfuran-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a 5-methylfuran moiety, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its interaction with biological targets.
Structural Characteristics
The structure of 4-Methyl-2-(5-methylfuran-2-yl)piperidine consists of:
- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
- 5-Methylfuran Moiety : A five-membered aromatic ring containing one oxygen atom.
This combination of heterocyclic and aromatic functionalities is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that 4-Methyl-2-(5-methylfuran-2-yl)piperidine exhibits notable anticancer properties . Specifically, it has been tested against A549 lung cancer cells, yielding an IC50 value of approximately 40.89 μg/mL , indicating moderate efficacy in inhibiting cancer cell growth.
Molecular docking studies suggest that this compound interacts effectively with proteins involved in cancer pathways, potentially leading to its anticancer effects. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, have also been evaluated to assess its viability as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, 4-Methyl-2-(5-methylfuran-2-yl)piperidine has shown moderate antimicrobial activity . Research indicates that it can inhibit the growth of various microorganisms, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
- Candida albicans
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of 4-Methyl-2-(5-methylfuran-2-yl)piperidine:
Case Study: Interaction with Biological Targets
A detailed molecular docking analysis revealed that 4-Methyl-2-(5-methylfuran-2-yl)piperidine binds to specific targets involved in oncogenic signaling pathways. These interactions are crucial for understanding how the compound may exert its anticancer effects.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-(5-methylfuran-2-yl)piperidine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates such as substituted piperidines and furan derivatives. For example, nucleophilic substitution or tandem Michael addition-elimination reactions (as seen in structurally similar compounds) can introduce the furan moiety to the piperidine core . Key steps include:
- Solvent selection : Dichloromethane or chloroform/methanol mixtures are effective for solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity, as validated by HPLC (retention time and peak area analysis) .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of 5-methylfuran-2-carboxylic acid) and monitor reaction progress via TLC or LC-MS.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of the furan-piperidine linkage. For example, characteristic shifts for the furan C-H protons appear at δ 6.2–7.0 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
- Elemental Analysis : Validate molecular formula (e.g., CHNO) with <0.4% deviation between calculated and observed C/H/N percentages .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 206.1542) .
Q. How can researchers assess the purity of this compound for biological assays?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >98% area indicates high purity. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve closely eluting impurities .
- Melting Point : Sharp melting range (e.g., 118–120°C) confirms crystallinity and absence of solvates .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., serotonin receptors) to prioritize synthesis. For example, docking studies on piperidine analogs revealed critical hydrogen-bond interactions with active-site residues .
- Reaction Path Search : Employ algorithms (e.g., GRRM) to identify low-energy pathways for regioselective modifications .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (using software like Gaussian). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Probe rotational barriers of the furan-piperidine bond if split signals are observed at variable temperatures .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry (e.g., R/S configurations at the piperidine C2 position) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer :
- Analog Library Design : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl on the furan ring) and log P variations .
- Biological Assays : Test analogs in dose-response models (e.g., IC for enzyme inhibition). Use ANOVA to identify statistically significant trends (e.g., EC < 10 µM for para-substituted derivatives) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with activity .
Q. What are the best practices for handling ecological and toxicity data gaps?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally related compounds (e.g., 4-methylpiperidine derivatives) to estimate persistence, bioaccumulation, and toxicity (PBT) .
- In Silico Tools : Apply QSAR models (e.g., EPA’s TEST) to predict acute aquatic toxicity (e.g., LC for Daphnia magna) .
- Precautionary Measures : Store the compound at –20°C under inert gas (N) to minimize degradation and occupational exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
